Telebrix 38

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Improved Palatability and Tolerance in Computed Tomography

Telebrix 38 has been demonstrated to be a preferable choice over Gastrografin for bowel opacification in computed tomography (CT) of the abdomen and pelvis due to its significantly better taste and patient tolerance. In a study by Bach (1991), Telebrix was rated higher in taste by patients, and a greater percentage of patients were willing to drink Telebrix again compared to Gastrografin.

Comparison with Other Contrast Agents in Cardiac Imaging

Telebrix 38 has been evaluated in comparison with other contrast agents like Omnipaque in cardiac imaging. A study by Jorgova et al. (1992) showed that while Telebrix induced changes in the diameter of the left coronary artery, Omnipaque caused less effect on heart rate and myocardial contractility, suggesting that both ionic and nonionic agents are similarly efficacious with minimal risk to patients.

Electrophysiological Effects on Cardiac Cells

An investigation by Fillette et al. (1988) using intracellular microelectrodes revealed that Telebrix and other contrast media with varying osmolalities did not significantly modify electrophysiological parameters in cardiac cells, such as action and resting potentials, refractory periods, and conduction velocities.

Comparative Study in Abdominal CT

In a comparative study involving Telebrix Gastro and Gastrografin for abdominal CT, conducted by van Waes et al. (1989), Telebrix Gastro showed a tendency for greater palatability, though differences in patient discomfort and image quality between the two agents were not statistically significant.

Cytogenetic Effects in Clinical Applications

A study by Mozdarani & Fadaei (1998) assessed the cytogenetic effects of Telebrix 38 and another contrast medium in patients undergoing brain CT scans. Both compounds showed clastogenic effects on peripheral lymphocytes in vivo, indicative of their potential impact on chromosomal stability.

Usage in Neuroradiology

B. Kunkel (1975) reported on the clinical experience with Telebrix 300, a form of Telebrix, in cerebral angiography. The study noted excellent local and general tolerance of Telebrix 300, even after large quantities were used, with no permanent neurological disturbances observed.

Eigenschaften

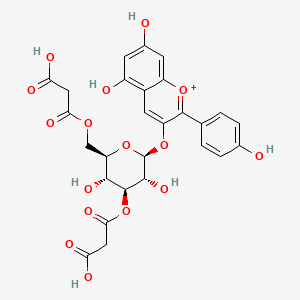

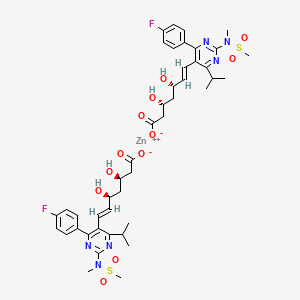

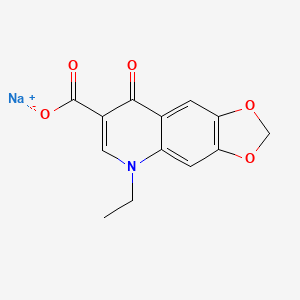

IUPAC Name |

sodium;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H11I3N2O5.C7H17NO5.Na/c2*1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVJWDFLIRHQBE-RZNNTOFGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38I6N5NaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telebrix 38 | |

CAS RN |

37244-85-2 | |

| Record name | Telebrix 38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037244852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)

![Sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B1260145.png)